molecular formula C9H10N2O3 B1391722 Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate CAS No. 1229623-67-9

Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate

Cat. No. B1391722
M. Wt: 194.19 g/mol
InChI Key: ZOQSMLUSDNWZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate” is a complex organic compound. It likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrazines are aromatic organic compounds and are often used in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate” were not found, similar compounds have been synthesized using various methods . For instance, derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized by intermediate derivatization methods (IDMs) .

Scientific Research Applications

  • Pharmacological Research :

    • A study by Jones et al. (2003) investigated endothelin antagonists with structures similar to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate for their effects on coronary and systemic arteritis in Beagle dogs. The research provides insight into the cardiovascular implications of such compounds.
    • Kamimura et al. (2017) conducted a study on the metabolic transformation of a glucokinase activator, with a similar structure to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate, to understand its pharmacokinetics using humanized chimeric mice.
  • Microbial and Cellular Research :

    • A research conducted by Yang et al. (2012) isolated a new alkaloid structurally related to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate from a deep-sea actinomycete, demonstrating antimicrobial properties.
  • Chemical Synthesis and Application :

    • Pokhodylo et al. (2010) studied the reactions of methyl 3-cyclopropyl-3-oxopropanoate, a compound structurally similar to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate, to synthesize various heterocycles, indicating its potential in organic synthesis.
  • Environmental Chemistry and Toxicology :

    • Research by Mani et al. (2018) explored the synthesis of a probe from a compound related to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate for detecting chromium ions, showcasing its application in environmental monitoring.
  • Drug Metabolism and Safety Testing :

    • A study by Sharma et al. (2014) on a glucokinase activator structurally related to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate detailed its metabolism and safety profile, crucial for drug development.

properties

IUPAC Name

methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-4-11-7(5-10-6)8(12)3-9(13)14-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQSMLUSDNWZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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